5-Azaspiro[3.4]octan-8-ol
Description
5-Azaspiro[3.4]octan-8-ol is a bicyclic organic compound characterized by a spirocyclic structure, where a nitrogen atom bridges two carbocyclic rings—a three-membered ring and a four-membered ring. Its molecular formula is C₇H₁₃NO, with a monoisotopic mass of 127.09972 Da . The compound is often utilized as a building block in medicinal chemistry and catalysis due to its rigid spirocyclic framework, which imparts conformational stability and enhances binding affinity in target molecules.
The hydrochloride salt of this compound (CAS: 2309455-45-4) has been commercially available for research and development purposes, though recent data indicate discontinuation of certain stock quantities . Its synthesis typically involves asymmetric catalytic methods, as evidenced by derivatives like (7R,8S)-7-(prop-1-en-2-yl)-5-tosyl-5-azaspiro[3.4]octan-8-ol, which achieved 81% purity via NMR and HRMS characterization .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-azaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2 |
InChI Key |
VQRCCWDLYYQEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CCN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octan-8-ol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow chemistry and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
5-Azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
5-Azaspiro[3.4]octan-8-ol is a bicyclic compound distinguished by its unique spirocyclic structure, which incorporates both nitrogen and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and neuropharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2 |
| InChI Key | VQRCCWDLYYQEQU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)C(CCN2)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitrogen atom within its spirocyclic framework facilitates hydrogen bonding with proteins and enzymes, potentially modulating their functions. The hydroxyl group also contributes to these interactions, enhancing the compound's overall biological efficacy.
Key Mechanisms:
- Receptor Modulation: this compound has been investigated for its role as a ligand for specific receptors in the central nervous system. Research indicates it may act as an agonist or antagonist for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
- Antiviral Properties: Preliminary investigations suggest that derivatives of this compound may inhibit viral replication, indicating its potential as a therapeutic agent against viral diseases.
Research Findings
Several studies have evaluated the biological activity of this compound, showcasing its diverse pharmacological potential.
Case Studies:
-
Neuropharmacological Studies:
- A study published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors, revealing that certain derivatives enhance serotonin receptor activation, which may lead to improved mood regulation .
- Antimicrobial Efficacy:
-
Antiviral Activity:
- A recent investigation highlighted the compound's ability to inhibit the replication of influenza virus in vitro, suggesting a potential role in antiviral drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octane | Contains an oxygen atom | Different receptor interactions |
| 6-Azaspiro[3.4]octan-1-ol | Hydroxyl group in a different position | Variations in solubility properties |
| 8-Azaspiro[3.5]nonane | Different spirocyclic arrangement | Distinct biological activity profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
